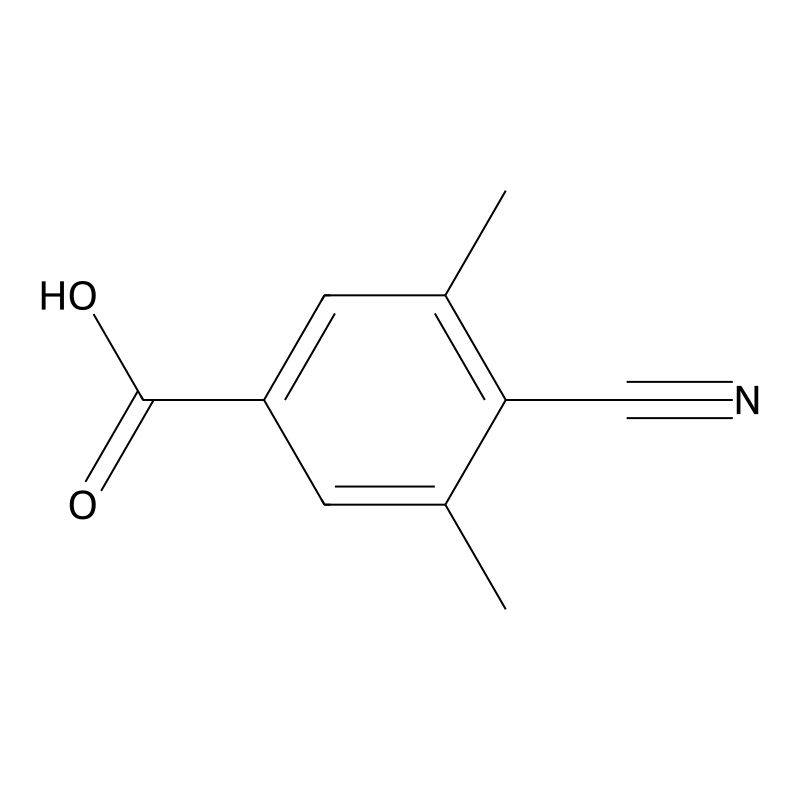

4-Cyano-3,5-dimethylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Cyano-3,5-dimethylbenzoic acid is an aromatic compound characterized by the presence of both a cyano group and a carboxylic acid group on a dimethyl-substituted benzene ring. Its molecular formula is , and it has a molecular weight of approximately 175.18 g/mol . The compound is typically represented structurally as follows:

textCH3 | C6H4-CN | COOH

This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique chemical properties.

Potential applications based on structure

The presence of a cyano group (C≡N) and a carboxylic acid group (COOH) suggests potential uses in areas like:

- Organic synthesis as a building block for more complex molecules due to the reactive functional groups.

- Pharmaceutical research due to the cyano group's known role in various bioactive molecules.

- Material science due to the potential for the carboxylic acid group to participate in bonding and self-assembly processes.

Limited literature references

A search for scientific publications specifically focusing on 4-cyano-3,5-dimethylbenzoic acid yielded few results. This indicates that research on this specific compound might be limited or not yet widely published.

Availability for research

Some chemical suppliers offer 4-cyano-3,5-dimethylbenzoic acid, but typically for research purposes only [, ]. This further suggests that the compound might be of interest to researchers but not yet commercially relevant.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The cyano group can be reduced to form amines under appropriate conditions.

- Halogenation: The aromatic ring can undergo electrophilic substitution reactions, allowing for halogenation at various positions on the benzene ring.

These reactions are significant for synthesizing derivatives that may possess enhanced biological activities or different physical properties.

Several synthesis methods have been reported for producing 4-cyano-3,5-dimethylbenzoic acid:

- Nitration and Cyanation: Starting from 3,5-dimethylbenzoic acid, nitration can be performed followed by subsequent cyanation to introduce the cyano group.

- Direct Cyano Group Introduction: Utilizing techniques such as the reaction of 3,5-dimethylbenzoyl chloride with sodium cyanide can yield the desired compound directly.

- Multi-step Synthesis: Involves multiple steps including reduction and substitution reactions as outlined in various patents .

Each method varies in efficiency and yield, impacting the choice of synthesis based on desired purity and scale.

The applications of 4-cyano-3,5-dimethylbenzoic acid include:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.

- Material Science: Utilized in the development of polymers or as a building block in organic synthesis.

- Analytical Chemistry: Employed as a standard reference material in various analytical techniques .

Interaction studies involving 4-cyano-3,5-dimethylbenzoic acid have primarily focused on its reactivity with other chemical species. For instance, studies have shown how it interacts with nucleophiles during substitution reactions. Additionally, its behavior in biological systems remains an area of active research to determine its interaction with enzymes or receptors .

Several compounds share structural similarities with 4-cyano-3,5-dimethylbenzoic acid. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Cyano-2,6-dimethylbenzoic acid | Similar cyano and dimethyl substitutions | Different position of methyl groups |

| 3-Cyano-4-methylbenzoic acid | One methyl group and cyano substitution | Different methyl positioning |

| 4-Amino-3,5-dimethylbenzoic acid | Amino group instead of cyano | Potentially different biological activity |

The uniqueness of 4-cyano-3,5-dimethylbenzoic acid lies in its specific arrangement of functional groups which may lead to distinct chemical reactivity and biological interactions compared to these similar compounds.

4-Cyano-3,5-dimethylbenzoic acid represents a significant class of cyano-carboxyl bifunctional compounds that exhibit diverse enzymatic inhibition mechanisms. These compounds demonstrate unique structural features that enable selective targeting of specific enzyme classes through multiple binding modes [1] [2] [3].

The mechanistic basis of enzymatic inhibition by cyano-carboxyl bifunctional compounds involves several key molecular interactions. The cyano functional group (-CN) serves as a critical pharmacophore that participates in hydrogen bonding networks with enzyme active sites, while the carboxyl group (-COOH) provides additional electrostatic interactions [4]. Research has demonstrated that the electronic properties of substituted benzoic acids are directly correlated with their enzymatic inhibition potency, with cyano-substituted compounds showing distinctive behavior compared to other electron-withdrawing groups [4].

Studies on benzoic acid derivatives have revealed that the cyano group significantly influences the lowest unoccupied molecular orbital (LUMO) energy and highest occupied molecular orbital (HOMO) energy, which directly affects the reactivity of the carboxyl carbon and enzyme-compound interactions [4]. The presence of the cyano group results in low atomic orbital coefficient values of the carboxyl carbon of LUMO and negative net charge on the substituent atom, parameters that are crucial for enzyme binding affinity [4].

The inhibition mechanisms of cyano-carboxyl bifunctional compounds can be categorized into several distinct modes. Competitive inhibition occurs when these compounds directly compete with natural substrates for the enzyme active site, as demonstrated in studies with carbonic anhydrase inhibitors where cyano-substituted compounds showed potent inhibitory activity [5] [6]. Non-competitive inhibition has been observed with benzoic acid derivatives acting on tyrosinase, where the compounds bind to sites other than the active site, forming non-productive enzyme-inhibitor complexes [1] [3].

The structural determinants of inhibition potency have been extensively characterized through structure-activity relationship (SAR) studies. Research on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors revealed that cyano-substituted analogs maintained potent inhibitory activity with IC50 values in the low nanomolar range [2]. The cyano group's electron-withdrawing nature enhances the compounds' ability to interact with enzyme catalytic residues through stabilized hydrogen bonding networks [2].

Allosteric Modulation of Kinase Binding

The allosteric modulation of kinase binding by cyano-carboxyl bifunctional compounds represents a sophisticated mechanism that differs fundamentally from competitive inhibition. Allosteric inhibition involves binding to sites distant from the ATP-binding pocket, inducing conformational changes that affect enzyme activity [7] [8] [9]. This mechanism offers several advantages, including extreme selectivity, the ability to both inhibit and activate kinases, and avoidance of competition with high cellular ATP concentrations [8].

4-Cyano-3,5-dimethylbenzoic acid and related compounds can engage in allosteric modulation through binding to regulatory pockets that are less conserved among kinases compared to the ATP-binding site [7]. The allosteric sites in protein kinases are typically located at interdomain interfaces, activation loop regions, or regulatory domain binding sites [7] [10]. These sites undergo conformational changes upon ligand binding, which are then transmitted to the active site through networks of coupled amino acid residues or "spines" [7].

The mechanism of allosteric modulation involves the formation of dynamic networks of efficiently communicated clusters that control long-range interdomain coupling [11]. Research on ABL and EGFR kinases has demonstrated that allosteric signals propagate through organizing molecular principles involving the αF-helix and conformationally adaptive αI-helix and αC-helix [11]. These structural elements form communication pathways that enable the transmission of allosteric perturbations from binding sites to the catalytic machinery [11].

Positive allosteric cooperativity is generated through nucleotide and substrate binding during transitions through major conformational states [12] [13]. Studies on protein kinase A have shown that allosteric networks can be mapped using nuclear magnetic resonance (NMR) spectroscopy, revealing that positive cooperativity is generated during transitions between apo, intermediate, and closed conformational states [12] [13]. The allosteric network can be disrupted by single site mutations, which also decouple the cooperativity of ligand binding [12] [13].

The molecular basis of allosteric modulation involves multiple mechanisms. Conformational switching occurs when allosteric ligands induce transitions between active and inactive kinase conformations [14] [15]. Dynamic regulation involves changes in protein flexibility and conformational sampling without necessarily altering the overall fold [14] [15]. Oligomerization control affects kinase activity through modulation of protein-protein interactions and quaternary structure formation [14] [15].

Recent advances in understanding allosteric mechanisms have revealed that synergistic allostery can occur in multiligand-protein interactions [16]. Studies on PDK1 kinase have demonstrated that binding of two ligands at non-contiguous sites produces cumulative effects greater than the sum of individual effects [16]. The strongest synergistic effects are observed at critical catalytic loci including the αB-αC helices, HRD-motif loop, and DFG-motif [16].

Covalent allosteric inhibition represents another mechanism where cyano-carboxyl bifunctional compounds can form irreversible bonds with cysteine residues in allosteric sites [17]. This approach has been successfully applied to kinases containing reactive cysteine residues in regulatory domains, providing sustained inhibition through covalent modification [17]. The selectivity of covalent allosteric inhibitors depends on the accessibility and reactivity of target cysteine residues, which varies among kinase family members [17].

The identification and validation of allosteric sites suitable for cyano-carboxyl bifunctional compounds requires comprehensive structural and functional studies [9]. Crystallographic screening can identify potential allosteric binding pockets, while molecular dynamics simulations can assess the druggability and communication pathways of these sites [9]. Thiol-containing inhibitor disulfide tethering and DNA-encoded libraries represent additional screening approaches for identifying allosteric modulators [9].

The therapeutic implications of allosteric modulation are significant, as these mechanisms can overcome resistance mutations that affect orthosteric sites [9]. Allosteric kinase inhibitors have successfully translated to clinical applications, with several FDA-approved drugs demonstrating that allosteric inhibition can achieve pharmacological effects comparable to orthosteric inhibition [9]. The development of proteolysis-targeting chimera (PROTAC) molecules that incorporate allosteric ligands provides additional therapeutic opportunities for cyano-carboxyl bifunctional compounds [7].